molecular formula C26H18ClNO2 B15011309 6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one

6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one

Cat. No.: B15011309
M. Wt: 411.9 g/mol
InChI Key: WXYOUUGCTYAONM-UHFFFAOYSA-N
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Description

6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable chloro-substituted benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzoxazoles, while oxidation or reduction reactions could lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals with potential therapeutic properties.

    Biological Studies: The compound could be used in studies to investigate its biological activity and potential as a drug candidate.

    Materials Science: Benzoxazole derivatives are known for their optical and electronic properties, making them useful in the development of new materials.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoxazole: A simpler benzoxazole derivative with potential biological activity.

    6-chloro-2-aminobenzoxazole: A closely related compound with a similar structure but different substituents.

    3-tritylbenzoxazole: Another derivative with a trityl group, similar to the compound .

Uniqueness

6-chloro-3-trityl-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the chloro and trityl groups, which can influence its chemical reactivity and biological activity. These substituents might confer specific properties that make it distinct from other benzoxazole derivatives.

Properties

Molecular Formula

C26H18ClNO2

Molecular Weight

411.9 g/mol

IUPAC Name

6-chloro-3-trityl-1,3-benzoxazol-2-one

InChI

InChI=1S/C26H18ClNO2/c27-22-16-17-23-24(18-22)30-25(29)28(23)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H

InChI Key

WXYOUUGCTYAONM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)Cl)OC4=O

Origin of Product

United States

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